BenchChemオンラインストアへようこそ!

rac N-Deformyl Formoterol Fumarate

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

rac N-Deformyl Formoterol Fumarate is the designated Impurity I in USP/EP monographs and the primary hydrolytic degradation product of formoterol fumarate. Unlike the acetamide analog, this compound uniquely indicates hydrolytic instability, making it non-substitutable for stability-indicating HPLC methods and forced degradation studies per ICH Q1A. Certified with ≥98% purity and COA, it meets ANDA/DMF submission requirements with validated system suitability criteria: peak-to-valley ratio ≥2.5 and RRT 1.17 versus formoterol. Essential for batch release testing and combination product analysis.

Molecular Formula C₂₂H₂₈N₂O₇
Molecular Weight 432.47
Cat. No. B1158636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac N-Deformyl Formoterol Fumarate
Synonymsrel-(αR)-3-Amino-4-hydroxy-α-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol (2E)-2-Butenedioate Salt; 
Molecular FormulaC₂₂H₂₈N₂O₇
Molecular Weight432.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac N-Deformyl Formoterol Fumarate: A Critical Pharmacopoeial Impurity Reference Standard for Formoterol API Analytical Control


rac N-Deformyl Formoterol Fumarate (molecular formula C₂₂H₂₈N₂O₇, molecular weight 432.47) is a process impurity and major degradation product of formoterol fumarate dihydrate, a long-acting β₂-adrenoceptor agonist used clinically as a racemate for asthma and COPD [1]. Unlike the parent drug which contains an N-formamide group essential for pharmacological activity, this compound is the desformyl analog produced primarily by hydrolysis of formoterol [1]. It is supplied as a reference standard with typical purity of ≥95% and is officially recognized in pharmacopoeial monographs (USP/EP) for impurity identification and quantification in formoterol fumarate drug substance and finished products . The compound exists as a racemic mixture of diastereomers with physical properties including melting point >90°C (dec.) and limited solubility in methanol .

Why rac N-Deformyl Formoterol Fumarate Cannot Be Substituted with Other Formoterol-Related Impurities or Parent Compound


rac N-Deformyl Formoterol Fumarate is chemically and analytically distinct from other formoterol-related impurities such as the acetamide analog (EP Impurity C) or stereoisomeric impurities (EP Impurity I), and cannot be substituted with parent formoterol fumarate for analytical applications [1]. Unlike the acetamide analog which arises solely as a process impurity, the desformyl analog is both a process impurity and a major hydrolytic degradation product, requiring its independent quantification in stability-indicating methods [2]. Pharmacopoeial monographs (USP/EP) mandate separate identification and quantification of impurity I (desformyl analog) using specific system suitability criteria including peak-to-valley ratio ≥2.5 and relative retention time of 1.17 versus formoterol [3]. Substituting with the parent compound would fail to detect degradation during stability studies, while substitution with other impurity standards (e.g., acetamide analog, EP Impurity C) would produce incorrect retention times, different UV spectral properties (λmax 264.8 nm for desformyl derivative versus 242 nm for parent compound), and invalid regulatory submissions [2][4].

Quantitative Differentiation of rac N-Deformyl Formoterol Fumarate from Related Compounds: HPLC Performance, Degradation Profile, and Analytical Utility


Chromatographic Resolution: System Suitability Distinguishes rac N-Deformyl Formoterol from Parent Formoterol with Quantified Peak-to-Valley Ratio

In pharmacopoeial HPLC analysis (USP 41-NF 36 / EP 8.4), rac N-Deformyl Formoterol Fumarate (designated Impurity I) is chromatographically resolved from formoterol fumarate with a relative retention time of 1.17. The system suitability requirement mandates a peak-to-valley ratio ≥2.5 between the Impurity I peak and the valley separating it from the formoterol peak, ensuring baseline resolution and accurate quantification [1]. In contrast, the parent formoterol fumarate (reference standard) elutes at relative retention time 1.0 and does not meet this criterion when substituted. This quantitative resolution metric is specific to this impurity and is required for regulatory compliance in ANDA and DMF submissions.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Degradation Pathway Specificity: Desformyl Analog Is a Validated Hydrolytic Degradation Product Distinct from Other Process Impurities

Unlike the formoterol fumarate acetamide analog which is exclusively a process impurity, rac N-Deformyl Formoterol Fumarate (desformyl analog) serves as both a process impurity and a major hydrolytic degradation product of formoterol fumarate [1]. In derivative spectrophotometric analysis, the desformyl derivative can be selectively evaluated at a peak amplitude of 264.8 nm where interference from intact formoterol fumarate is negligible [2]. This dual identity as a degradation marker distinguishes it from other formoterol-related impurities such as EP Impurity C (N-deformyl-N-acetyl analog) and EP Impurity A, which are not primary degradation products and thus do not serve as stability indicators.

Stability Studies Forced Degradation Impurity Fate Mapping

Analytical Method Validation: HPLC Detection and Quantitation Limits for rac N-Deformyl Formoterol Enable Trace-Level Impurity Monitoring

In validated RP-HPLC methods for formoterol fumarate drug substance, rac N-Deformyl Formoterol Fumarate (desformyl analog) can be detected at concentrations as low as 0.03 μg/mL and quantified at 0.08 μg/mL, with a linear detection range spanning from 0.03 to 255 μg/mL [1]. This high sensitivity enables trace-level impurity monitoring well below ICH Q3A qualification thresholds (typically 0.10-0.15% for a maximum daily dose of 24 μg formoterol). The pharmacopoeial titration method, by contrast, is incapable of detecting or quantifying this impurity at any level, demonstrating the essential role of this reference standard in modern analytical quality control [1].

Method Validation Trace Analysis LOQ/LOD Determination

Regulatory Identity: USP Optical Rotation Specification Confirms Racemic Nature and Distinguishes from Single Enantiomer Standards

rac N-Deformyl Formoterol Fumarate is supplied as a racemic mixture of diastereomers. USP specifications require that optical rotation measurements (10 mg/mL in methanol) fall within a narrow range of -0.10° to +0.10°, confirming negligible net optical activity and authentic racemic composition . This specification distinguishes the compound from single-enantiomer formoterol standards such as (R,R)-formoterol (arformoterol), which exhibits substantial optical rotation due to its chiral purity. The racemic nature of this impurity standard is critical because formoterol itself is used clinically as a racemate; analytical methods for racemic drug substance must employ racemic impurity standards to accurately reflect the stereochemical composition of the API.

Chiral Analysis Regulatory Compliance Reference Standard Qualification

Primary Application Scenarios for rac N-Deformyl Formoterol Fumarate Based on Validated Differentiation Evidence


Stability-Indicating HPLC Method Development and Validation for Formoterol Fumarate API

As the primary hydrolytic degradation product of formoterol fumarate, rac N-Deformyl Formoterol Fumarate is essential for developing and validating stability-indicating HPLC methods per ICH Q1A guidelines [1]. The compound serves as a critical marker for forced degradation studies (acid, base, oxidative, thermal, photolytic) and long-term stability protocols. With validated LOD of 0.03 μg/mL and LOQ of 0.08 μg/mL using C18 column with ammonium acetate (pH 5.0)-ethanol mobile phase, the reference standard enables trace-level quantification of degradation below ICH qualification thresholds [1]. Unlike the acetamide analog which is not a degradation product, this compound uniquely indicates hydrolytic instability and is therefore non-substitutable for stability studies [2].

Pharmacopoeial Compliance Testing and ANDA/DMF Regulatory Submissions

rac N-Deformyl Formoterol Fumarate is the designated Impurity I in USP 41-NF 36 and EP 8.4 monographs for formoterol fumarate dihydrate [1]. Regulatory submissions (ANDAs, DMFs) require validated HPLC methods that demonstrate system suitability with peak-to-valley ratio ≥2.5 between Impurity I and formoterol peaks, and relative retention time of 1.17 under specified conditions (ODP-50 4D column, tribasic potassium phosphate pH 12.0/acetonitrile mobile phase, 225 nm detection) [1]. Procurement of certified reference standards with documented purity (≥95%) and Certificates of Analysis (COA) is mandatory for demonstrating method equivalence to pharmacopoeial methods and for batch release testing of commercial formoterol fumarate drug substance [2].

Impurity Profiling in Formoterol Combination Drug Products

For fixed-dose combination products (e.g., formoterol with budesonide, aclidinium, or glycopyrrolate), rac N-Deformyl Formoterol Fumarate is required for method development and validation to quantify the desformyl impurity without interference from co-formulated actives or their degradation products [1]. Validated RP-HPLC methods for simultaneous estimation of formoterol and its impurities in combination dosage forms rely on this specific reference standard to establish relative retention times and response factors [1]. The unique UV spectral property of the desformyl derivative (λmax 264.8 nm) provides an orthogonal detection wavelength where formoterol interference is negligible, enabling selective quantification even in complex matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac N-Deformyl Formoterol Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.